molecular formula C10H13N5O4 B020195 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one CAS No. 109737-94-2

6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one

Cat. No. B020195
CAS RN: 109737-94-2
M. Wt: 267.24 g/mol
InChI Key: DNHMRNWTKQAINX-RRKCRQDMSA-N
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Description

6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one is a nucleoside analog with remarkable potency. It finds profound utility within the biomedical industry due to its proven effectiveness against viral infections, including hepatitis B and HIV .


Synthesis Analysis

The synthesis of this compound involves a reaction with chloroform/ethanol, yielding the title compound as a colorless foam .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13N5O4. The IUPAC Standard InChI is InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2, (H2,11,12,13)/t4-,6-,7-,10-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the sugar derivatives with the appropriate 5-lithio-pyridine or 5-lithio-pyrimidine derivatives .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 267.2413 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results.

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it is known that this compound is effective against viral infections, including hepatitis B and HIV . This suggests that it may act as an inhibitor of viral replication.

properties

IUPAC Name

6-amino-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-12-8-4(9(18)13-10)2-15(14-8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,12,13,14,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHMRNWTKQAINX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C3C(=O)NC(=NC3=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C3C(=O)NC(=NC3=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one
Reactant of Route 2
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one
Reactant of Route 3
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one
Reactant of Route 4
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one
Reactant of Route 5
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one
Reactant of Route 6
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one

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